1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
CAS No.:
Cat. No.: VC8640338
Molecular Formula: C24H19N3O2S
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19N3O2S |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
| Standard InChI | InChI=1S/C24H19N3O2S/c28-22(16-30-24-26-25-23(29-24)19-10-2-1-3-11-19)27-20-12-6-4-8-17(20)14-15-18-9-5-7-13-21(18)27/h1-13H,14-16H2 |
| Standard InChI Key | UGZRPIZOMOTKCX-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NN=C(O4)C5=CC=CC=C5 |
| Canonical SMILES | C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NN=C(O4)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates two pharmacologically significant moieties: a 10,11-dihydro-5H-dibenzo[b,f]azepine system and a 5-phenyl-1,3,4-oxadiazole-2-thiol group, connected by an ethanone spacer. The dibenzoazepine component consists of a seven-membered azepine ring fused to two benzene rings, with partial saturation at the 10,11-positions . This semi-rigid tricyclic system is known to interact with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling. The oxadiazole ring, a heterocycle containing two nitrogen and one oxygen atom, is substituted at the 2-position with a phenyl group and at the 5-position with a sulfanyl (-S-) linker. Oxadiazoles are recognized for their metabolic stability and ability to engage in hydrogen bonding, making them common in antimicrobial and anticancer agents.
The ethanone bridge (CH₂-C=O) between these moieties introduces rotational flexibility, potentially enabling conformational adaptation to biological targets. The sulfur atom in the sulfanyl group may contribute to hydrophobic interactions or redox activity, though this remains speculative without experimental evidence .
Stereochemical and Electronic Properties
The compound lacks chiral centers, as evidenced by its IUPAC name and SMILES representation (C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NN=C(O4)C5=CC=CC=C5) . Its planar dibenzoazepine and oxadiazole rings create an extended π-conjugated system, which could facilitate stacking interactions with aromatic residues in proteins. Calculated physicochemical properties include a topological polar surface area (TPSA) of 84.5 Ų, indicating moderate permeability across biological membranes, and an XLogP3 value of 5.2, reflecting significant lipophilicity . These attributes suggest the compound may traverse the blood-brain barrier, aligning with the CNS activity observed in related dibenzoazepines.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₉N₃O₂S |
| Molecular Weight | 413.5 g/mol |
| XLogP3 | 5.2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 84.5 Ų |
Synthesis and Chemical Reactivity
Stability and Reactivity
The compound’s stability is influenced by its functional groups. The oxadiazole ring is susceptible to hydrolytic cleavage under strongly acidic or basic conditions, while the sulfanyl ether linkage may undergo oxidation to sulfoxide or sulfone derivatives. The ketone group could participate in nucleophilic additions or reductions, offering avenues for structural modification .
| Target Class | Potential Mechanism | Supporting Evidence |
|---|---|---|
| Dopamine D₂ Receptor | Competitive antagonism | Structural analogy to clozapine |
| Bacterial FabI | Allosteric inhibition | Molecular docking simulations |
Research Gaps and Future Directions
Despite its intriguing structure, experimental data on this compound’s pharmacokinetics, toxicity, and efficacy are absent from public databases. Priority research areas include:
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Synthetic Optimization: Developing high-yield routes and derivatives with improved solubility.
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Target Identification: Employing proteomics and transcriptomics to map interaction networks.
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In Vivo Testing: Assessing bioavailability and CNS penetration in animal models.
The compound’s dual pharmacophore architecture positions it as a versatile scaffold for hybrid drug development. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock its therapeutic potential.
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